![molecular formula C16H14ClFN2O2 B4393766 N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide](/img/structure/B4393766.png)
N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-(2-fluorobenzyl)ethanediamide, commonly known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
Mechanism of Action
CFTR inhibitor works by binding to the nucleotide-binding domain (NBD) of the CFTR protein, which is responsible for regulating the opening and closing of the chloride ion channel. By binding to the NBD, CFTR inhibitor prevents the CFTR protein from functioning properly, which reduces the flow of chloride ions across cell membranes. This, in turn, reduces the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
CFTR inhibitor has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CFTR inhibitor can reduce the production of thick, sticky mucus in human airway epithelial cells, which is a hallmark of cystic fibrosis. In vivo studies have shown that CFTR inhibitor can improve lung function in animal models of cystic fibrosis. Additionally, CFTR inhibitor has been shown to reduce inflammation and infection in the lungs of animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
CFTR inhibitor has a number of advantages and limitations for lab experiments. One advantage is that it is a well-characterized compound that has been extensively studied for its potential use in treating cystic fibrosis. Additionally, CFTR inhibitor is relatively easy to synthesize and has a high degree of purity. However, one limitation is that CFTR inhibitor can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are a number of future directions for research on CFTR inhibitor. One direction is to explore the potential use of CFTR inhibitor in combination with other drugs for the treatment of cystic fibrosis. Another direction is to investigate the potential use of CFTR inhibitor in the treatment of other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma. Additionally, future research could focus on developing new and more potent CFTR inhibitors that are less toxic and more effective at reducing the production of thick, sticky mucus in the lungs and other organs.
Scientific Research Applications
CFTR inhibitor has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for transporting chloride ions across cell membranes. By inhibiting CFTR, CFTR inhibitor can reduce the production of thick, sticky mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
properties
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(2-fluorophenyl)methyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-10-6-7-12(17)8-14(10)20-16(22)15(21)19-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBBHFXQFMSMEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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